6-(Boc-氨基)-3-哒嗪羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Boc-amino)-3-pyridazinecarboxylic acid is a chemical compound that is part of a broader class of pyridazine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines.

Synthesis Analysis

The synthesis of pyridazine derivatives can be complex, involving multiple steps and various catalysts. For instance, a series of alpha-diazo-beta-ketoesters were reacted with Boc amino acid amides in the presence of rhodium octanoate catalyst to produce N-H insertion products. These products were then treated with acid to yield 1,4-azine intermediates, which were subsequently oxidized to form pyrazine-6-one products. These pyrazine-6-ones could be further derivatized through N-alkylation or by conversion to arylpyrazines using sequential bromination and Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be quite diverse. For example, the reaction of 3-amino-2H-azirines with carboxylic acid derivatives under boron trifluoride catalysis led to the formation of 4-amino-1,5-dihydro-2H-pyrrol-2-ones and 3,6-diamino-2,5-dihydropyrazines, which are structurally related to pyridazine derivatives . Additionally, the molecular and crystal structure of certain triazabicyclo[3.3.1]nonane derivatives, which are condensation products of 5-aminothieno[2,3-c]pyridazine-6-carbaldehyde with aliphatic primary amines, have been determined by X-ray analysis .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions. For instance, 3-amino-6-chloropyridazines have been arylated using a nickel-catalyzed electrochemical cross-coupling with aryl or heteroaryl halides. This method has been shown to be a reliable alternative to classical palladium-catalyzed reactions such as Suzuki, Stille, or Negishi cross-couplings . The versatility in chemical reactions allows for the synthesis of a wide range of substituted pyridazine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be tailored by the introduction of different functional groups. For example, the synthesis of novel polyimides derived from 3,6-bis(4-aminophenoxy)pyridazine resulted in materials with good thermal resistance, outstanding mechanical properties, and specific optical properties. The glass transition temperatures of these polyimides ranged from 214–305°C, and the temperature at 5% weight loss was between 421–463°C under a nitrogen atmosphere. The cutoff wavelength of the polyimide films ranged from 357–413 nm . These properties highlight the potential of pyridazine derivatives in the development of high-performance materials.

科学研究应用

氨基酸的亲电胺化

Jean-Christophe Hannachi 等人 (2004) 开发了一种在多克级规模上制备对映纯 N(α)、N(β)-正交二保护的 α-肼基酸的一般两步法。关键反应涉及 N-苄基氨基酸与 N-Boc-恶二唑环丙烷的有效亲电胺化,适应氨基酸侧链中遇到的各种官能团。该方法促进了环状 2,3,4,5-四氢-3-哒嗪羧酸衍生物的制备,展示了 6-(Boc-氨基)-3-哒嗪羧酸在合成复杂分子中的多功能性 Jean-Christophe Hannachi, J. Vidal, J. Mulatier, A. Collet, 2004, 有机化学杂志。

新型氨基酸衍生物的合成

M. Hugener 和 H. Heimgartner (1995) 探索了 3-氨基-2H-氮杂环丙烷与羧酸衍生物在三氟化硼催化下的反应。这项工作突出了相关化合物的合成灵活性,导致形成 4-氨基-1,5-二氢-2H-吡咯-2-酮和 3,6-二氨基-2,5-二氢吡嗪,从而表明哒嗪衍生物在构建新型杂环骨架中的广泛反应范围 M. Hugener, H. Heimgartner, 1995, 瑞士化学杂志。

模拟三肽 β 链的非天然氨基酸

J. Nowick 等人 (2000) 开发了一种非天然氨基酸,它模拟了三肽 β 链一侧的氢键功能。该化合物由肼、5-氨基-2-甲氧基苯甲酸和草酸基团组成,展示了 6-(Boc-氨基)-3-哒嗪羧酸衍生物在设计能够形成 β-折叠氢键二聚体的分子中的应用,这与蛋白质折叠和结构的研究有关 J. Nowick, D. M. Chung, K. Maitra, S. Maitra, and Kimberly D. Stigers, Ye Sun, 2000, 美国化学学会杂志。

杂环化合物的发散合成

E. Rossi 等人 (2007) 展示了从 1-叔丁氧羰基-3-甲基-4-乙氧羰基-1,2-二氮杂-1,3-二烯开始的分散且溶剂依赖的反应。这项研究突出了合成各种杂环化合物的能力,包括 5,6-二氢-4H-哒嗪,展示了通过涉及 6-(Boc-氨基)-3-哒嗪羧酸衍生物的反应可获得的化学多样性 E. Rossi, G. Abbiati, O. Attanasi, S. Rizzato, S. Santeusanio, 2007, 四面体。

安全和危害

The safety data sheet for a similar compound, “6-(Boc-amino)hexanoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

未来方向

属性

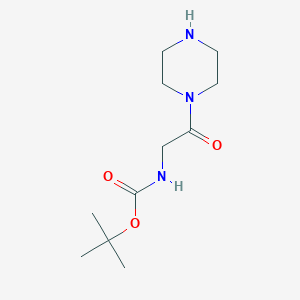

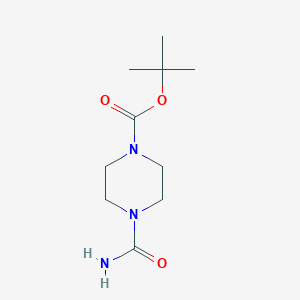

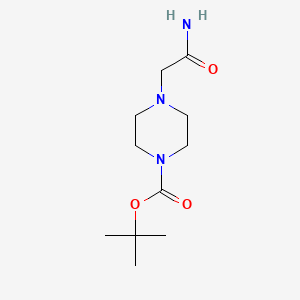

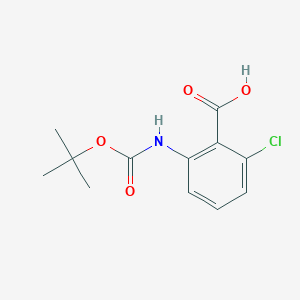

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)11-7-5-4-6(8(14)15)12-13-7/h4-5H,1-3H3,(H,14,15)(H,11,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXXYXPEHSXQOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592657 |

Source

|

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

301548-08-3 |

Source

|

| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。